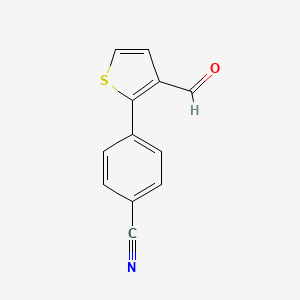
N-(3-ethynylphenyl)cyclopropanecarboxamide
Vue d'ensemble
Description
N-(3-ethynylphenyl)cyclopropanecarboxamide, also known as CPP or CX-5461, is a small molecule drug. It has a molecular weight of 185.22 g/mol . The molecular formula is C12H11NO .
Molecular Structure Analysis
The molecular structure of N-(3-ethynylphenyl)cyclopropanecarboxamide consists of a cyclopropane ring attached to a carboxamide group and a phenyl ring. The phenyl ring has an ethynyl group attached to it .Physical And Chemical Properties Analysis
N-(3-ethynylphenyl)cyclopropanecarboxamide has a density of 1.2±0.1 g/cm3 and a boiling point of 384.7±25.0 °C at 760 mmHg . The flash point is 228.3±8.1 °C . The exact mass is 185.084061 .Applications De Recherche Scientifique
Mechanistic Aspects in Cyclization
- The cyclization of 1-(2-ethynylphenyl)-3,3-dialkyltriazenes, including structures similar to N-(3-ethynylphenyl)cyclopropanecarboxamide, reveals interesting mechanistic pathways. These cyclizations, occurring both thermally and under copper-mediated conditions, demonstrate diverse chemical behaviors such as carbene formation, pseudocoarctate pathways, and pericyclic reactions. Such studies are crucial for understanding the chemical behavior of these compounds in various conditions (Kimball, Weakley, Herges, & Haley, 2002).
Optoelectronic Applications
- Research on ethynyl-pyrene derivatives, which are structurally related to N-(3-ethynylphenyl)cyclopropanecarboxamide, highlights their potential in optoelectronic devices. These compounds exhibit tunable photoluminescence and have been utilized in robust and highly fluorescent gels, which are integral in the construction of field-effect transistors. This indicates a potential application of similar compounds in optoelectronics (Diring, Camerel, Donnio, Dintzer, Toffanin, Capelli, Muccini, & Ziessel, 2009).
Synthetic Methodologies in Organic Chemistry
- The arylation of methylene C(sp3)-H bonds in cyclopropanes, like N-(3-ethynylphenyl)cyclopropanecarboxamide, is significant for creating di- and trisubstituted cyclopropanecarboxamides with specific stereochemistry. Such methodologies are crucial for synthesizing complex organic compounds, offering pathways to novel structures with potential therapeutic and material applications (Parella, Gopalakrishnan, & Babu, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-9-4-3-5-11(8-9)13-12(14)10-6-7-10/h1,3-5,8,10H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPFVUTWWTEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
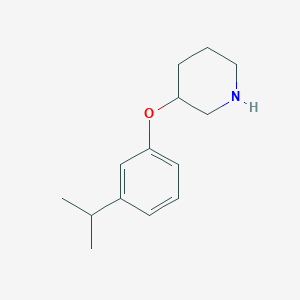
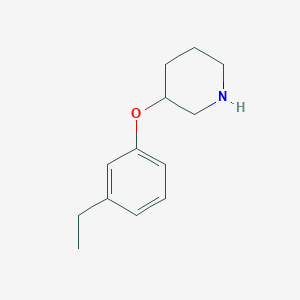
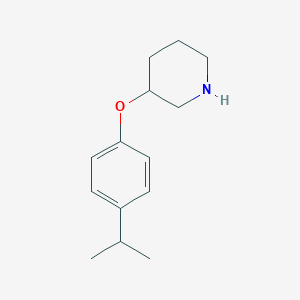
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
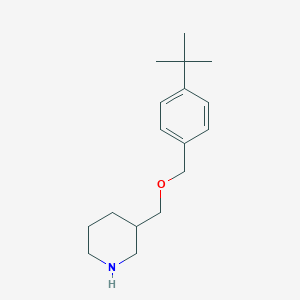
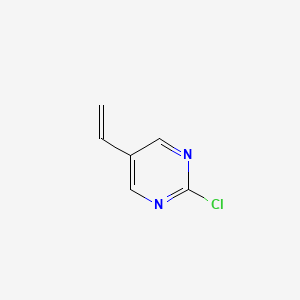
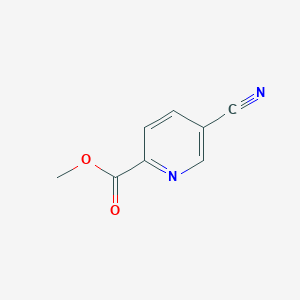
![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)
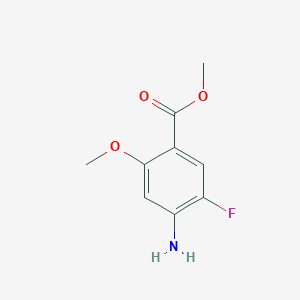
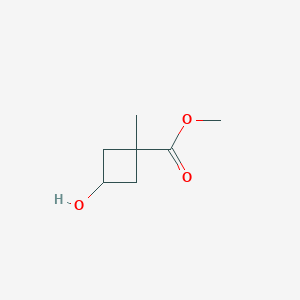
![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)
